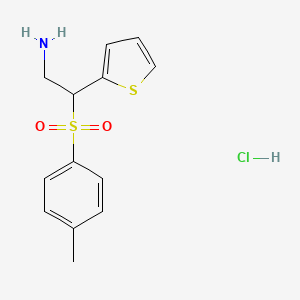
2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride: is a chemical compound that features a thiophene ring, a tosyl group, and an ethanamine moiety The thiophene ring is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, and the ethanamine moiety provides a basic nitrogen center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the thiophene derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated thiophene derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tosyl group can be displaced by nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: The thiophene ring can act as a ligand in catalytic processes.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used in the design of molecules for biological studies.
Industry:
Materials Science: Used in the synthesis of conductive polymers and other advanced materials.
Corrosion Inhibitors: Thiophene derivatives are known for their corrosion-inhibiting properties.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the tosyl group can enhance the compound’s solubility and stability. The ethanamine moiety can form hydrogen bonds or ionic interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, which lacks the tosyl and ethanamine groups.
2-(Thiophen-2-yl)ethanamine: Lacks the tosyl group but retains the thiophene and ethanamine moieties.
2-(Thiophen-2-yl)-2-tosylethanol: Contains a hydroxyl group instead of an amine.
Uniqueness: 2-(Thiophen-2-yl)-2-tosylethanamine hydrochloride is unique due to the combination of the thiophene ring, tosyl group, and ethanamine moiety. This combination imparts specific electronic and steric properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2.ClH/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12;/h2-8,13H,9,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMCYYUYVHLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


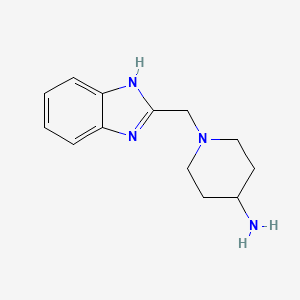
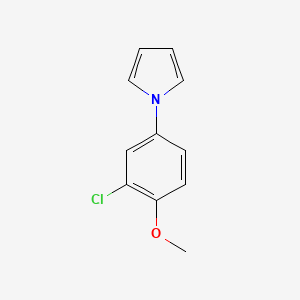
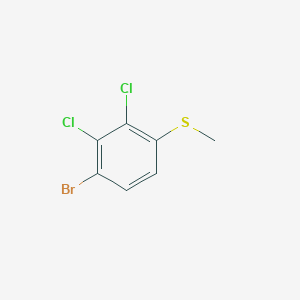
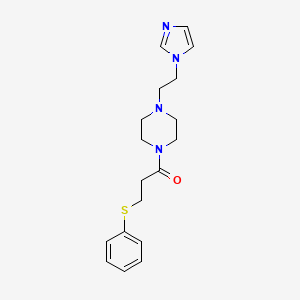
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)
![(4Z)-3-methyl-1-phenyl-4-{[(2-phenylethyl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2619053.png)
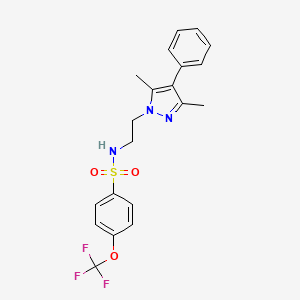
![2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2619056.png)
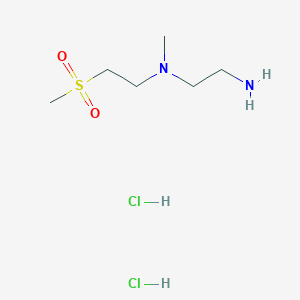
![4-cyclopropyl-5-fluoro-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2619062.png)
